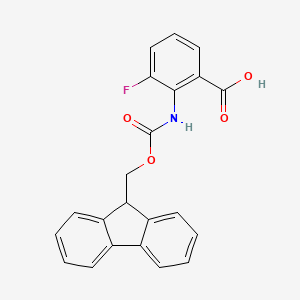

2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

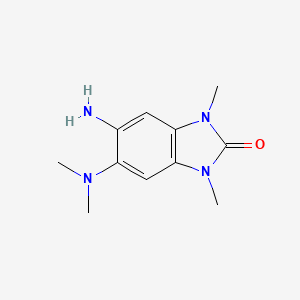

“2-Hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride” (CAS Number: 2361635-33-6) is a chemical compound with a molecular weight of 253.68 . It is a potent and selective inhibitor of protein kinases, including Polo-like kinase 1 (Plk1).

Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-3-(quinolin-6-yl)propanoic acid hydrochloride . Its InChI code is 1S/C12H11NO3.ClH/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10;/h1-6,11,14H,7H2,(H,15,16);1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as solubility, melting point, and spectral data are not available in the search results.Scientific Research Applications

Antimicrobial Activity

- Compounds synthesized from derivatives, including 2-Hydroxy-3-quinolin-6-ylpropanoic acid, have been studied for their antimicrobial properties. Research shows the potential of these compounds as effective agents against various microbial strains. For example, Hassanin and Ibrahim (2012) explored the antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones synthesized from related compounds (Hassanin & Ibrahim, 2012).

Synthesis of Novel Derivatives

- Researchers have investigated the synthesis of novel heterocyclic derivatives from compounds related to 2-Hydroxy-3-quinolin-6-ylpropanoic acid. Such research expands the potential applications in medicinal chemistry and drug development. Ibrahim et al. (2010) conducted a study on this topic (Ibrahim et al., 2010).

Applications in Dye and Pigment Synthesis

- The compound and its derivatives have been used in the synthesis of dyes and pigments, demonstrating their utility in industrial applications. Rufchahi and Gilani (2012) explored the synthesis and spectroscopic properties of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2(1H)-one (Rufchahi & Gilani, 2012).

Fluorescence and Sensing Applications

- Some derivatives have been developed for use in fluorescence and sensing, especially in biological applications. Nolan et al. (2005) detailed the creation of fluorescein-based dyes derived from 8-aminoquinoline for sensing biological Zn(II) (Nolan et al., 2005).

Anti-Corrosion Properties

- Derivatives of 2-Hydroxy-3-quinolin-6-ylpropanoic acid have shown promising results in anti-corrosion studies. For instance, Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives in acidic media for mild steel (Douche et al., 2020).

Psychopharmacological Activity

- Research has also been conducted on the psychopharmacological activity of quinolin-2-one derivatives. De Abreu et al. (2019) synthesized and tested derivatives for antidepressant activity (De Abreu et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-hydroxy-3-quinolin-6-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.ClH/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10;/h1-6,11,14H,7H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFKKBHIVVIHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)

![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)

![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)

![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2404779.png)

![N-(2-chlorobenzyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2404785.png)